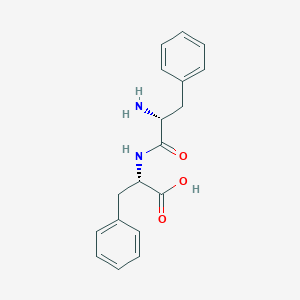![molecular formula C13H9Sb B14755896 Dibenzo[b,e]stibinine CAS No. 261-39-2](/img/structure/B14755896.png)
Dibenzo[b,e]stibinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,e]stibinine is a chemical compound that belongs to the class of organoantimony compounds. These compounds are characterized by the presence of antimony atoms bonded to carbon atoms within an organic framework. This compound is of particular interest due to its unique structural and chemical properties, which make it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,e]stibinine typically involves the reaction of antimony trichloride with a dibenzyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where antimony trichloride reacts with dibenzyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,e]stibinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield antimony(V) oxide derivatives, while reduction can produce antimony(III) compounds.
Aplicaciones Científicas De Investigación
Dibenzo[b,e]stibinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of antimony-based therapeutics.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and semiconductors.
Mecanismo De Acción
The mechanism by which dibenzo[b,e]stibinine exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparación Con Compuestos Similares
Dibenzo[b,e]stibinine can be compared with other similar compounds, such as:
Dibenzo[b,f]oxepine: This compound contains an oxygen atom in place of the antimony atom and exhibits different chemical and biological properties.
Dibenzo[b,d]azepine: This compound contains a nitrogen atom in place of the antimony atom and is known for its use in pharmaceuticals, such as antipsychotic drugs.
Dibenzo[b,f]thiazepine: This compound contains a sulfur atom and is used in the synthesis of various organic compounds.
Propiedades
Número CAS |
261-39-2 |
|---|---|
Fórmula molecular |
C13H9Sb |
Peso molecular |
286.97 g/mol |
Nombre IUPAC |
benzo[b][1]benzostibinine |
InChI |
InChI=1S/C13H9.Sb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-7,9,11H; |
Clave InChI |
JMWKDNUCJNHSHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Sb]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)




![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)

![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)

